N-(2-hydroxypropyl)-3-phenylpropanamide
Description
N-(2-Hydroxypropyl)-3-phenylpropanamide is a propanamide derivative characterized by a phenyl group at the third carbon of the propanamide backbone and a 2-hydroxypropyl substituent on the nitrogen atom. For instance, the N-(2-hydroxypropyl) group is a key component in polymer-drug conjugates like PK1 (N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin), which demonstrates enhanced tumor accumulation and reduced systemic toxicity compared to free doxorubicin .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.273 |
IUPAC Name |
N-(2-hydroxypropyl)-3-phenylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-10(14)9-13-12(15)8-7-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) |
InChI Key |
XPSAFTBRMXBEGH-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The physicochemical properties of 3-phenylpropanamide derivatives are highly dependent on their substituents:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-(2-Hydroxypropyl)-3-phenylpropanamide | 2-Hydroxypropyl, phenyl | 207.27 | Hydrophilic hydroxy group enhances solubility |
| N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide | Nitrobenzothiazole, phenyl | 353.37 | Bulky aromatic group increases lipophilicity |
| N-(3-Hydroxyphenyl)-3-phenoxypropanamide | 3-Hydroxyphenyl, phenoxy | 257.28 | Phenoxy group introduces π-π stacking potential |
| N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride | Fluorobenzo[d]thiazole, dimethylaminopropyl | 448.95 (free base) | Charged tertiary amine improves membrane permeability |
| 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide | 3-Fluorophenylamino, phenyl | 258.29 | Fluorine atom enhances metabolic stability |
Key Observations :
- The 2-hydroxypropyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzothiazole derivatives) .
- Benzothiazole-containing analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which may enhance binding to hydrophobic enzyme pockets .
- Charged substituents (e.g., dimethylamino in ) facilitate interactions with biological membranes or receptor sites .
Research Findings and Clinical Relevance
- Tumor Targeting : The N-(2-hydroxypropyl) group in PK1 enables prolonged circulation and selective tumor accumulation, achieving a tumor-to-blood concentration ratio of 5 within 72 hours .
- Antimicrobial Potential: Benzothiazole analogs () show structural similarity to known antimicrobial agents, though specific activity data are pending .
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